molecular formula C12H22N2O4S2 B2374925 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide CAS No. 2034336-13-3

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B2374925
CAS No.: 2034336-13-3
M. Wt: 322.44
InChI Key: IBAAZYIFHORRQH-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrahydrothiophene ring, a piperidine ring, and a cyclopropanesulfonamide group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This is followed by the introduction of the piperidine ring and the cyclopropanesulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and molecules containing tetrahydrothiophene or piperidine rings. Examples include:

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

What sets N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S2/c15-19(16)8-5-11(9-19)14-6-3-10(4-7-14)13-20(17,18)12-1-2-12/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAAZYIFHORRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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